Compound Description: GDC-0994 (22) is an orally bioavailable small-molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
Relevance: While GDC-0994 does not share the core structure of 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, it serves as an example of a targeted kinase inhibitor within the same project. This suggests that the target compound, 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, might also be investigated for potential kinase inhibitory activities.
Hu7691 (B5)
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. It has shown excellent anticancer cell proliferation potencies and received IND approval from the NMPA. []
Relevance: Like 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, Hu7691 features a central pyrazole ring substituted with a methyl group and an amide linkage. This structural similarity, particularly within the pyrazole moiety, highlights a potential shared pharmacophore and suggests that the target compound might also exhibit activity against Akt or related kinase targets.
Acrizanib (LHA510)
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. []
Relevance: Similar to 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, Acrizanib contains a substituted pyrazole ring and an amide group, indicating potential similarities in their binding properties and pharmacological profiles. The fact that Acrizanib is designed for topical ocular delivery suggests that 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, with appropriate modifications, might also be explored for similar applications.
Compound Description: This compound features a pyrazolone ring system with a furan-2-yl substituent. Its crystal structure has been determined by X-ray crystallography. []
Relevance: The presence of both a furan-2-yl and a pyrazole ring within this compound makes it structurally similar to 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide. This overlap in key structural features suggests potential similarities in their physicochemical properties and potential biological activities.
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a rare cysteine in their hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: Both this compound and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide belong to the chemical class of substituted pyrazoles. The exploration of kinase inhibitory activity for N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine suggests that 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide might also be investigated for similar properties.
Compound Description: This compound, a tosylate salt, is a neutrophil elastase inhibitor under development by AstraZeneca. []
Relevance: The presence of a 1-methyl-1H-pyrazol-5-yl moiety in this compound links it structurally to 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide. This structural similarity, focusing on the substituted pyrazole ring, suggests that the target compound might also be investigated for potential neutrophil elastase inhibitory activity.
7. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide * Compound Description: This compound is a potent and selective Akt inhibitor with improved cutaneous safety compared to earlier Akt inhibitors. It has shown promising kinase selectivity and excellent anticancer cell proliferation potencies. [, ]* Relevance: This compound and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide both contain a 1-methyl-1H-pyrazol-5-yl group, highlighting this structural motif as potentially important for biological activity, particularly related to Akt inhibition. ,
8. N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Hydrochloride* Compound Description: This compound, specifically its crystalline hydrochloride salt, is described as an improved AKT inhibiting compound. [, ]* Relevance: This compound shares a 4-chloro-1-methyl-1H-pyrazol-5-yl substituent with 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide. The similar substitution pattern within the pyrazole ring, especially the presence of chlorine and methyl groups, suggests they might share similar binding modes and potentially exhibit comparable biological activities. ,
9. 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)* Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor under investigation for cancer treatment. Notably, it exhibits preferential binding to the activated kinase conformation. []* Relevance: Both MK-8033 and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide belong to the sulfonamide class of compounds, suggesting potential similarities in their physicochemical properties and binding interactions with biological targets. The fact that MK-8033 is a dual kinase inhibitor suggests that 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide, with its sulfonamide group, might also interact with kinase targets.
10. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine* Compound Description: This novel compound was synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. []* Relevance: The presence of a 1-methyl-1H-pyrazol-5-yl group in both this compound and 1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide highlights the relevance of this specific pyrazole substitution pattern. It suggests a potential shared pharmacophore and encourages the exploration of similar synthetic strategies for the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.